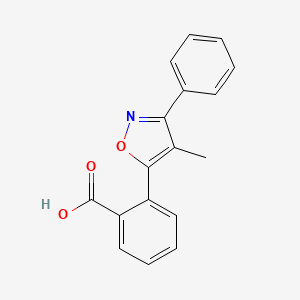
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse chemical reactivity and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one typically involves the reaction of isoxazol-5(4H)-one derivatives with phenylthio reagents under specific conditions. One common method includes the use of organocatalysts to facilitate the reaction, ensuring high yields and selectivity . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.
化学反応の分析
Types of Reactions
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazole derivatives .
科学的研究の応用
Chemistry
In chemistry, (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse scaffolds, which are valuable in the development of new materials and catalysts .
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as photonic materials and polymers .
作用機序
The mechanism of action of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The phenylthio group can form interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Isoxazol-5(4H)-one: A simpler derivative without the phenylthio group.
3-Phenylisoxazole: Lacks the phenylthio group but retains the phenyl group on the isoxazole ring.
4-Phenylthioisoxazole: Contains the phenylthio group but lacks the phenyl group on the isoxazole ring.
Uniqueness
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is unique due to the presence of both phenyl and phenylthio groups, which provide distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C16H11NO2S |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
(4Z)-3-phenyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2S/c18-16-14(11-20-13-9-5-2-6-10-13)15(17-19-16)12-7-3-1-4-8-12/h1-11H/b14-11- |
InChIキー |
KDDLJSCKSOFURP-KAMYIIQDSA-N |
異性体SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\SC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CSC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


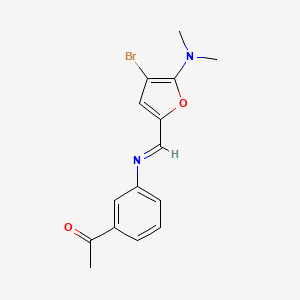
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
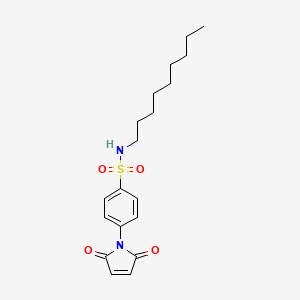
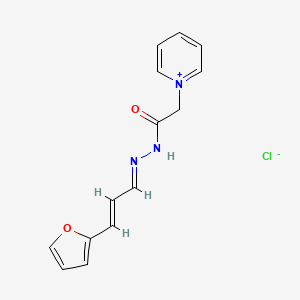

![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
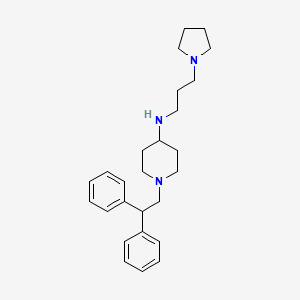

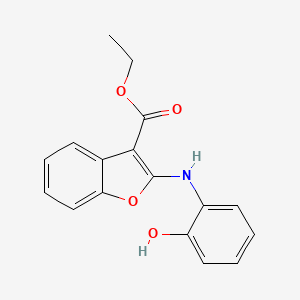

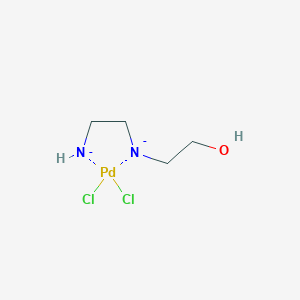
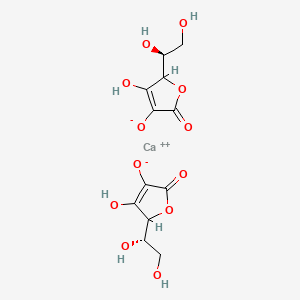
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
